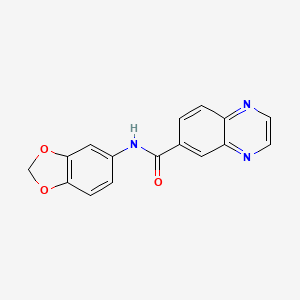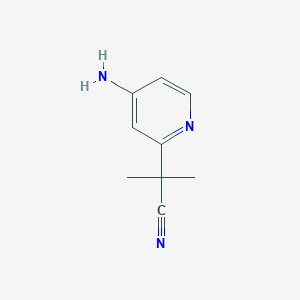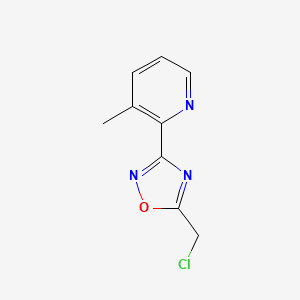![molecular formula C23H17Cl3N4O2 B2394929 N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea CAS No. 477713-92-1](/img/structure/B2394929.png)
N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea, also known as PTUPB, is a novel urea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential as a useful tool in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is not fully understood, but it is believed to interact with various proteins and enzymes in the body. One proposed mechanism of action is that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain, and their inhibition could have potential therapeutic applications.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea can inhibit the growth of tumors and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in lab experiments is its potential as a useful tool for studying various biological processes. Its ability to inhibit the activity of COX-2 and modulate ion channel activity could make it a valuable tool for studying inflammation, pain, and neurological disorders. However, one limitation of using N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in vivo.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing its dosing and delivery methods, as well as studying its efficacy in various types of cancer. Another direction is to study its potential as a treatment for neurological disorders. Studies could focus on its ability to modulate ion channel activity and its potential therapeutic applications in diseases such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea in vivo, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea involves the reaction of 5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carboxylic acid with N-(4-methoxyphenyl)isocyanate in the presence of a catalyst. The resulting product is purified through a series of recrystallization steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been studied for its potential application in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurobiology, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been studied for its potential to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In immunology, N-(4-methoxyphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been shown to inhibit the activation of T cells, which could have potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N4O2/c1-32-17-9-7-16(8-10-17)28-23(31)29-20-13-27-30(21(20)14-5-3-2-4-6-14)22-18(25)11-15(24)12-19(22)26/h2-13H,1H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKORULTAIGJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C3=C(C=C(C=C3Cl)Cl)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2394846.png)
![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone](/img/structure/B2394847.png)
![4-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2394848.png)


![2-(3-Methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2394854.png)

![[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2394858.png)
![Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2394860.png)
![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)


![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)
